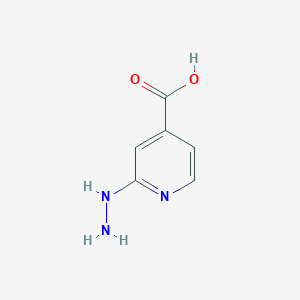

2-Hydrazinylisonicotinic acid

Description

Properties

IUPAC Name |

2-hydrazinylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFHRBNLUGPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650358 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-25-5 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2-Hydrazinylisonicotinic Acid and its Analogue, Isonicotinic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 2-hydrazinylisonicotinic acid. Due to the limited availability of specific experimental data for this compound, this document leverages extensive information on the closely related and well-characterized compound, isonicotinic acid hydrazide (isoniazid), as a primary reference. The data presented for isonicotinic acid hydrazide offers valuable insights and a comparative baseline for researchers working with this compound and other derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound and isonicotinic acid hydrazide are summarized below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | This compound | Isonicotinic Acid Hydrazide (Isoniazid) |

| Molecular Formula | C₆H₇N₃O₂[1] | C₆H₇N₃O[2][3][4][5] |

| Molecular Weight | 153.14 g/mol [1] | 137.14 g/mol [2][4][5][6] |

| CAS Number | 887589-25-5[1] | 54-85-3[2][3] |

| Appearance | Solid[1] | White to off-white crystalline powder[2][3][7] |

| Melting Point | Not available | 170-174 °C[2][3][4][7] |

| Solubility | Not available | Water: 140 mg/mL (25 °C)[4][6][8]; Alcohol: Soluble[4][6]; Ether, Benzene: Practically insoluble[6] |

| logP | Not available | -0.7[6][9] |

| pKa | Not available | 1.82 (at 20 °C)[10] |

| Storage | Inert atmosphere, 2-8°C[2] | Room temperature, in a dry, cool, and well-ventilated place[9] |

Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and purity assessment of this compound and its analogues.

Mass Spectrometry

The mass spectrum of isonicotinic acid hydrazide shows characteristic fragmentation patterns.

| Compound | Key Mass Spectral Peaks (m/z) |

| Isonicotinic Acid Hydrazide | 137 (M+), 106, 78[5][10] |

Infrared (IR) Spectroscopy

The IR spectrum of isonicotinic acid hydrazide reveals the presence of key functional groups. A reference spectrum is available and conforms to the expected structure[3][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of Isonicotinic Acid Hydrazide

A common and efficient method for the synthesis of isonicotinic acid hydrazide involves the reaction of an isonicotinate ester or isonicotinamide with hydrazine hydrate.

Materials:

-

Isonicotinamide

-

Hydrazine hydrate

-

C1 to C3 alcohol (e.g., methanol, ethanol)

-

Reflux apparatus

-

Distillation apparatus

Procedure:

-

Dissolve isonicotinamide in a suitable C1 to C3 alcohol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

After the reaction is complete, distill off the alcohol to isolate the crude product.

-

The resulting solid can be further purified by recrystallization.

This process is reported to yield isonicotinic acid hydrazide in high purity (>99%) and yield (>95%)[14][15][16].

Analytical Methods for Quantification

Several analytical methods are available for the determination of isonicotinic acid hydrazide in various matrices.

-

Titrimetric Methods: Direct titration with N-bromosuccinimide or potassium bromate can be used for quantification[17][18][19][20].

-

Spectrophotometric Methods: UV-Vis spectrophotometry can be employed for the determination of isonicotinic acid hydrazide, often after a derivatization step[21].

-

High-Performance Liquid Chromatography (HPLC): HPLC methods provide a sensitive and specific means of quantifying isonicotinic acid hydrazide and its metabolites in biological fluids and pharmaceutical formulations[10].

Biological Activity and Signaling Pathways

Isonicotinic acid hydrazide is a cornerstone in the treatment of tuberculosis. Its mechanism of action involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and the resulting complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall[1][22].

The following diagram illustrates the activation and mechanism of action of isonicotinic acid hydrazide.

Caption: Activation and inhibitory pathway of Isonicotinic Acid Hydrazide.

Logical Workflow for Synthesis and Analysis

The following diagram outlines a general workflow for the synthesis and subsequent analysis of isonicotinic acid hydrazide, which can be adapted for this compound.

Caption: General workflow for synthesis and analysis.

References

- 1. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Isonicotinic acid hydrazide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Isonicotinic acid hydrazide, 99% | Fisher Scientific [fishersci.ca]

- 5. Isoniazid [webbook.nist.gov]

- 6. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isonicotinic Acid Hydrazide | 54-85-3 | TCI AMERICA [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. spectrabase.com [spectrabase.com]

- 12. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR spectrum [chemicalbook.com]

- 13. NICOTINIC ACID HYDRAZIDE(553-53-7) IR Spectrum [chemicalbook.com]

- 14. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 15. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 16. WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 17. tandfonline.com [tandfonline.com]

- 18. scribd.com [scribd.com]

- 19. deepdyve.com [deepdyve.com]

- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 21. atsjournals.org [atsjournals.org]

- 22. wjbphs.com [wjbphs.com]

The Core Mechanism of Action of Isonicotinic Acid Hydrazide (Isoniazid): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid hydrazide (isoniazid, INH) remains a cornerstone of first-line therapy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Despite its simple chemical structure, INH possesses a complex mechanism of action that has been the subject of extensive research. This technical guide provides an in-depth exploration of the molecular intricacies of INH action, from its initial activation to its ultimate bactericidal effects. We present a consolidated view of the key enzymatic players, the biochemical pathways affected, and the quantitative parameters that define its efficacy. Detailed experimental protocols for cornerstone assays and visual pathway diagrams are included to facilitate further research and drug development efforts in this critical area.

The Prodrug Activation Cascade

Isoniazid is a prodrug, meaning it is inactive upon administration and requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is a critical first step in its mechanism of action and a common locus for the development of drug resistance.

The primary enzyme responsible for the activation of INH is a catalase-peroxidase enzyme encoded by the katG gene in Mycobacterium tuberculosis.[1][2] KatG is a bifunctional enzyme that, in addition to activating INH, plays a role in protecting the bacterium from oxidative stress.[3] The activation process is thought to involve the oxidation of INH by KatG, in the presence of an oxidizing agent, to form a highly reactive isonicotinoyl radical.[4][5] This radical is a key intermediate that initiates the downstream inhibitory effects of the drug. Mutations in the katG gene that impair or abolish the enzyme's ability to activate INH are the most common cause of high-level isoniazid resistance in clinical isolates of Mtb.[6][7] There is also evidence to suggest that host enzymes, such as myeloperoxidase found in neutrophils, may contribute to the activation of INH.[8]

The Primary Molecular Target: InhA and Mycolic Acid Synthesis

The isonicotinoyl radical generated by KatG activation does not act alone. It rapidly reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form a covalent INH-NAD adduct.[4][9] This adduct is the primary active form of the drug and the potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[10][11]

InhA is a critical enzyme in the mycobacterial fatty acid synthase II (FAS-II) system.[1] This pathway is responsible for the elongation of long-chain fatty acids that are the precursors to mycolic acids.[12] Mycolic acids are unique, long-chain α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell wall, providing a crucial structural and permeability barrier.[10] The INH-NAD adduct binds tightly to the active site of InhA, blocking its ability to reduce its substrate, a trans-2-enoyl-ACP.[11] This inhibition of InhA effectively halts the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][12] The bactericidal activity of isoniazid is most pronounced against actively dividing mycobacteria, which are heavily reliant on robust cell wall synthesis.[1]

While InhA is considered the primary target of isoniazid, some studies have suggested that other enzymes in the mycolic acid biosynthesis pathway, such as the β-ketoacyl ACP synthase (KasA), may also be affected.[13][14]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and mechanism of action of isoniazid.

Table 1: Minimum Inhibitory Concentrations (MIC) of Isoniazid against Mycobacterium tuberculosis

| M. tuberculosis Strain | Genotype | MIC Range (µg/mL) | Reference(s) |

| H37Rv (susceptible) | Wild-type | 0.016 - 0.06 | [15][16] |

| Clinical Isolates | INH-susceptible | 0.03 - 0.06 | [16] |

| Clinical Isolates | inhA promoter mutation | 0.25 - 2.0 | [16] |

| Clinical Isolates | katG S315T mutation | 4.0 - 16.0 | [16] |

| Clinical Isolates | katG + inhA promoter mutations | 8.0 - 64.0 | [16] |

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Activated Isoniazid (INH-NAD adduct) and Direct Inhibitors against InhA

| Inhibitor | IC₅₀ (µM) | Reference(s) |

| Isoniazid (as INH-NAD adduct) | ~0.0546 | [14] |

| GSK138 | 0.04 | [7] |

| NITD-916 | Not specified for enzyme, but potent cellular activity | [5] |

Table 3: Kinetic Parameters of Wild-Type M. tuberculosis KatG

| Activity | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference(s) |

| Catalase | H₂O₂ | 3.16 | 272.3 | 8.62 x 10⁴ | [17] |

| Peroxidase | o-dianisidine | 0.25 | 49.0 | 1.99 x 10⁵ | [17] |

Experimental Protocols

Protocol 1: KatG Activity Assay (Spectrophotometric)

This protocol describes a method to determine the catalase and peroxidase activities of KatG.

A. Catalase Activity

-

Principle: The catalase activity is measured by monitoring the decrease in absorbance at 240 nm due to the decomposition of hydrogen peroxide (H₂O₂).

-

Reagents:

-

50 mM Potassium Phosphate buffer, pH 7.0.

-

30 mM Hydrogen Peroxide (H₂O₂) solution (prepare fresh).

-

Purified KatG enzyme solution.

-

-

Procedure:

-

In a UV-transparent cuvette, add 950 µL of 50 mM Potassium Phosphate buffer.

-

Add 50 µL of 30 mM H₂O₂ solution and mix.

-

Initiate the reaction by adding a small volume of the purified KatG enzyme solution.

-

Immediately monitor the decrease in absorbance at 240 nm for 2-3 minutes at 25°C.

-

Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).

-

B. Peroxidase Activity

-

Principle: The peroxidase activity is determined by measuring the oxidation of a chromogenic substrate, such as o-dianisidine, in the presence of a peroxide.

-

Reagents:

-

50 mM Potassium Phosphate buffer, pH 7.0.

-

10 mM o-dianisidine solution (in a suitable solvent, protect from light).

-

20 mM tert-butyl hydroperoxide.

-

Purified KatG enzyme solution.

-

-

Procedure:

-

In a cuvette, prepare a reaction mixture containing 50 mM Potassium Phosphate buffer, 0.1 mM o-dianisidine, and 20 mM tert-butyl hydroperoxide.

-

Initiate the reaction by adding the purified KatG enzyme solution.

-

Monitor the increase in absorbance at 460 nm for 3-5 minutes at 25°C.

-

Calculate the rate of o-dianisidine oxidation using its molar extinction coefficient (ε₄₆₀ = 11,300 M⁻¹cm⁻¹).

-

Protocol 2: InhA Enzymatic Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified InhA enzyme.[13]

-

Principle: The assay monitors the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

-

Reagents:

-

Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

Purified recombinant InhA enzyme.

-

NADH.

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate.

-

Test compound dissolved in DMSO.

-

-

Procedure:

-

In a 96-well UV-transparent microplate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent (e.g., 1%). Include control wells with buffer and DMSO only.

-

Add NADH to each well to a final concentration of 250 µM.

-

Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

-

Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Protocol 3: Analysis of Mycolic Acid Synthesis via Radiolabeling and TLC

This protocol describes the analysis of mycolic acid synthesis in whole mycobacterial cells using a radiolabeled precursor.[13]

-

Principle: Inhibition of mycolic acid synthesis is assessed by measuring the incorporation of a radiolabeled precursor, such as [1-¹⁴C] acetic acid, into mycolic acids.

-

Reagents and Materials:

-

Mycobacterium tuberculosis culture.

-

Test compound.

-

[1-¹⁴C] acetic acid.

-

Saponification reagent (e.g., 15% tetrabutylammonium hydroxide).

-

Methyl iodide.

-

Dichloromethane.

-

Silica gel TLC plates.

-

TLC developing solvent (e.g., petroleum ether:diethyl ether, 9:1 v/v).

-

Phosphorimager or X-ray film.

-

-

Procedure:

-

Grow M. tuberculosis to mid-log phase and expose the culture to different concentrations of the test compound for a defined period (e.g., 24 hours). Include an untreated control.

-

Add [1-¹⁴C] acetic acid to each culture and incubate for a further 8-24 hours to allow for metabolic labeling.

-

Harvest the bacterial cells by centrifugation and wash with PBS.

-

Perform saponification of the cell pellet to release mycolic acids.

-

Extract the mycolic acids with an organic solvent.

-

Methylate the mycolic acids to form mycolic acid methyl esters (MAMEs) using methyl iodide.

-

Extract the MAMEs with dichloromethane.

-

Spot the extracted MAMEs onto a silica gel TLC plate.

-

Develop the TLC plate using an appropriate solvent system.

-

Visualize the radiolabeled MAMEs using a phosphorimager or by exposing the TLC plate to X-ray film. Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the intensity of the MAME bands.

-

Signaling Pathways and Experimental Workflows

Caption: Isoniazid activation and mechanism of action pathway.

Caption: Experimental workflow for KatG activity assays.

Caption: Experimental workflow for the InhA inhibition assay.

References

- 1. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Structure and Function of the Mycobacterial KatG Protein Using trans-Dominant Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Isonicotinic Acid Hydrazide Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Whitepaper on Core Synthetic Strategies, Experimental Protocols, and Biological Evaluation

Introduction

Isonicotinic acid hydrazide (isoniazid, INH) has been a cornerstone in the treatment of tuberculosis (TB) for decades, primarily due to its potent bactericidal activity against Mycobacterium tuberculosis.[1] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] The activated form then covalently binds to NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), leading to the disruption of mycolic acid production and subsequent bacterial cell death.[2][3]

However, the emergence of drug-resistant strains of M. tuberculosis necessitates the development of novel antitubercular agents.[1] The modification of the isoniazid scaffold to create new derivatives is a prominent strategy to overcome resistance, enhance efficacy, and improve the pharmacological profile.[1] This technical guide provides a comprehensive overview of the synthesis of isonicotinic acid hydrazide derivatives, detailing key experimental protocols, presenting quantitative data, and visualizing synthetic pathways.

Core Synthetic Methodologies

The primary route for synthesizing a vast library of isoniazid derivatives is through the condensation of the terminal hydrazine nitrogen with various electrophilic reagents, most commonly aldehydes and ketones, to form hydrazones (Schiff bases). Other strategies include the acylation of the hydrazine moiety and the formation of hybrid molecules by linking isoniazid to other pharmacophores.

Synthesis of Isonicotinoyl Hydrazones (Schiff Bases)

The formation of isonicotinoyl hydrazones is a robust and widely employed method for generating isoniazid derivatives.[1] This reaction involves the condensation of the primary amine of the hydrazide group of isoniazid with the carbonyl group of an aldehyde or ketone.[1]

General Reaction Scheme:

Isoniazid + Aldehyde/Ketone → Isonicotinoyl Hydrazone + Water

This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of glacial acetic acid.[1] The reaction mixture is often heated to reflux to drive the reaction to completion.[4][5]

Synthesis of Isoniazid-Pyridazinone Derivatives

Another synthetic approach involves the reaction of isoniazid with 4-oxobutanoic acid derivatives to form isoniazid-based pyridazinones (IBPs).[6] This method aims to protect the hydrazine unit of isoniazid, which can potentially improve its metabolic stability and clinical benefits.[6]

Synthesis of Hybrid Molecules

Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activity.[7][8] Isoniazid has been conjugated with various bioactive moieties, such as pyrazinoic acid and ciprofloxacin derivatives, to develop new chemical entities that may target multiple pathways in M. tuberculosis.[7]

Experimental Protocols

General Protocol for the Synthesis of Isonicotinoyl Hydrazones

This protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones from isoniazid and an appropriate aldehyde or ketone.[1]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid, INH)

-

Substituted aldehyde or ketone

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Appropriate glassware for reflux and filtration

-

Stirring apparatus and heating mantle

Procedure:

-

In a round-bottom flask, dissolve one molar equivalent of isoniazid in a minimal amount of ethanol or methanol.[1]

-

To this solution, add one molar equivalent of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[1]

-

(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Heat the reaction mixture to reflux and stir for a period ranging from a few hours to overnight.[1][4] Reaction progress can be monitored by thin-layer chromatography (TLC).[4][5]

-

After completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.[2]

-

The crude product is washed with cold solvent and can be purified by recrystallization from a suitable solvent like ethanol.[2]

Protocol for the Synthesis of an Isoniazid-Pyridazinone (IBP) Derivative

This protocol is adapted from the synthesis of IBP19.[6]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid, INH)

-

4-(5-chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid

-

Ethanol

-

Whatman filter paper

Procedure:

-

A solution of isoniazid (0.01 mole) and 4-(5-chloro-2-hydroxy-4-methylphenyl)-4-oxobutanoic acid (0.01 mole) in 50 ml of ethanol is refluxed for four hours.[6]

-

A solid forms during the reaction, which is filtered while hot using a Whatman filter paper to obtain the product (IBP19).[6]

-

The product is then recrystallized from ethanol.[6]

Data Presentation

The following tables summarize quantitative data for a selection of synthesized isonicotinic acid hydrazide derivatives.

Table 1: Physicochemical Properties of Selected Isoniazid Derivatives

| Compound ID | Derivative Type | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 1a | Hydrazone | - | - | - | [2] |

| 1b | Hydrazone | - | - | - | [2] |

| 1c | Hydrazone | - | - | - | [2] |

| SIH1 | Hydrazone-Sulfonate Ester | - | 210-211 | C₁₉H₁₄ClN₃O₄S | [9] |

| - | Piperazine-containing Hydrazone | 48 | 292-293 | C₂₃H₂₃ClN₅O | [10] |

| - | Piperazine-containing Hydrazone | 47 | 302-303 | C₂₄H₂₃F₃N₅O | [10] |

| - | Piperazine-containing Hydrazone | - | - | C₂₅H₂₈N₅O | [10] |

Table 2: Antitubercular Activity of Selected Isoniazid Derivatives against M. tuberculosis H37Rv

| Compound ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Inhibitory Concentration (MIC) (mM) | Reference |

| 1(a) | < 7.8 | - | [2] |

| 1(b) | < 7.8 | - | [2] |

| 1(c) | 15.6 | - | [2] |

| Isoniazid-isatin hydrazone 7 | - | 0.017 | [11] |

| Rifampicin (Control) | - | 0.048 | [11] |

| INH-POA hybrid 21a | 2 | - | [7] |

| CPF derivative 16 | 16 | - | [7] |

Visualization of Pathways and Workflows

Isoniazid Mechanism of Action

The following diagram illustrates the activation of isoniazid and its inhibitory effect on mycolic acid synthesis.

Caption: Mechanism of action of isoniazid in Mycobacterium tuberculosis.

General Workflow for Synthesis and Evaluation of Isoniazid Derivatives

This diagram outlines the typical workflow from the synthesis of isoniazid derivatives to their biological evaluation.

Caption: General workflow for the synthesis and evaluation of isoniazid derivatives.

Conclusion

The synthesis of isonicotinic acid hydrazide derivatives remains a highly active and promising area of research in the quest for new antitubercular agents. The straightforward and versatile chemistry of isoniazid, particularly the reactivity of its hydrazide group, allows for the generation of large and diverse libraries of new compounds. The formation of hydrazones is a particularly fruitful approach. The continued exploration of novel derivatives, guided by structure-activity relationship studies and a deeper understanding of the mechanisms of resistance, is crucial for the development of the next generation of therapies to combat tuberculosis. This guide provides a foundational understanding of the key synthetic methodologies and evaluation pathways for researchers and drug development professionals in this critical field.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsdr.org [ijsdr.org]

- 3. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 7. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid–isoniazid hybrid conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03380G [pubs.rsc.org]

- 9. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies | Trends in Sciences [tis.wu.ac.th]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Hydrazinylisonicotinic acid. Given the limited availability of specific experimental data for this compound, this document also presents comparative data for structurally related molecules to offer a broader context. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters, serving as a valuable resource for researchers initiating studies on this and similar novel chemical entities.

Core Physicochemical Properties of this compound

At present, detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes the fundamental properties that have been identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 887589-25-5 | Chemical Supplier Data |

| Molecular Formula | C₆H₇N₃O₂ | Chemical Supplier Data |

| Molecular Weight | 153.14 g/mol | Chemical Supplier Data |

| Physical State | Solid | Chemical Supplier Data |

Comparative Physicochemical Data of Related Compounds

To provide a predictive context for the properties of this compound, the following table presents experimental data for structurally similar compounds: isonicotinic acid, isoniazid (a hydrazide derivative), 2-chloronicotinic acid, and 2-aminonicotinic acid.

Disclaimer: The following data is for comparative and illustrative purposes only and does not represent the experimental values for this compound.

| Property | Isonicotinic Acid | Isoniazid | 2-Chloronicotinic Acid | 2-Aminonicotinic Acid |

| Melting Point (°C) | 310-315[1] | 171.4[2] | 176-178 | 295-300 (decomposes)[3] |

| Water Solubility | 5.2 g/L (20°C)[1] | ~140 g/L (25°C)[2] | Sparingly soluble[4] | Limited solubility[3] |

| pKa | 1.77 | 1.82[2] | 2.07 (Predicted) | 2.94 (Predicted) |

| logP | - | -0.64[2] | 0.988 (Predicted) | - |

Experimental Protocols for Physicochemical Characterization

This section details the standard methodologies for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.[5]

-

The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute, near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.[7]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and bioavailability.

Methodology: High-Performance Liquid Chromatography (HPLC)-Based Method

-

An excess amount of the solid compound is added to a known volume of purified water in a sealed vial.

-

The resulting suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined using a validated HPLC method with a suitable calibration curve.

pKa Determination

The acid dissociation constant (pKa) quantifies the strength of an acid in a solution.

Methodology: Potentiometric Titration

-

A precise amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution of the compound.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

The pKa is determined from the resulting titration curve, often as the pH at which half of the compound has been neutralized.

Partition Coefficient (logP) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

Methodology: Shake-Flask Method

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

The two phases are then separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Illustrative Spectroscopic Data (of Isoniazid)

Disclaimer: The following spectra are for Isoniazid (CAS 54-85-3), a structurally related compound, and are provided for illustrative purposes to indicate the expected spectral features for a molecule with a similar isonicotinoyl hydrazide core. These are not the spectra of this compound.

Infrared (IR) Spectrum

The IR spectrum provides information about the functional groups present in a molecule. Key expected peaks for a structure similar to this compound would include C=O stretching (amide), N-H stretching and bending (amine and amide), and C=C and C=N stretching (pyridine ring).

A representative IR spectrum for isoniazid shows characteristic peaks around 1653 cm⁻¹ (C=O stretch), and in the regions of 1541-1621 cm⁻¹ and 3100-3300 cm⁻¹ for the pyridine ring and N-H vibrations, respectively.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

-

¹H NMR: For a compound like this compound, one would expect to see distinct signals for the protons on the pyridine ring and the protons of the hydrazinyl and carboxylic acid groups. A representative ¹H NMR spectrum of isoniazid in DMSO-d₆ shows signals for the pyridine protons typically between 7.7 and 8.8 ppm, and exchangeable protons for the NH and NH₂ groups.[10][11][12]

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. For a structure like this compound, this would include the carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid. A ¹³C NMR spectrum of isoniazid in DMSO-d₆ shows the pyridine ring carbons in the range of 121-151 ppm and the carbonyl carbon around 164 ppm.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.

For a compound with the molecular formula C₆H₇N₃O₂, the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve the loss of fragments such as COOH, NHNH₂, and cleavage of the pyridine ring. The mass spectrum of isoniazid shows a prominent molecular ion peak at m/z 137, corresponding to its molecular weight.[2][15]

Visualizations

Potential Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound, starting from 2-chloroisonicotinic acid.

Caption: A potential synthesis route for this compound.

General Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the comprehensive physicochemical characterization of a new chemical entity.

Caption: General workflow for physicochemical characterization of a new compound.

References

- 1. Isonicotinic Acid CAS 55-22-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isoniazid(54-85-3) 1H NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, DMSO-d6, experimental) (HMDB0015086) [hmdb.ca]

- 12. ovid.com [ovid.com]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0015086) [hmdb.ca]

- 14. 1H and 13C NMR characterization of hemiamidal isoniazid-NAD(H) adducts as possible inhibitors of InhA reductase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Activity of Isonicotinic Acid Hydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of isonicotinic acid hydrazide (isoniazid, INH) and its derivatives. Isonicotinic acid hydrazide, a cornerstone in the treatment of tuberculosis for decades, continues to be a subject of intense research due to its potent antimycobacterial properties and the potential of its derivatives to overcome drug resistance and exhibit a broader spectrum of pharmacological effects. This document delves into the core mechanism of action, resistance pathways, and the diverse biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: Antitubercular Activity

Isoniazid is a prodrug, meaning it requires activation within the target organism to exert its therapeutic effect.[1][2] Its primary target is Mycobacterium tuberculosis, the causative agent of tuberculosis. The activation and subsequent inhibitory action of isoniazid involve a multi-step process targeting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3]

The key steps in isoniazid's mechanism of action are:

-

Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] This activation process converts isoniazid into a reactive isonicotinic acyl radical.[1]

-

Adduct Formation: The isonicotinic acyl radical spontaneously couples with nicotinamide adenine dinucleotide (NADH) to form a nicotinoyl-NAD adduct.[1]

-

Enzyme Inhibition: This nicotinoyl-NAD complex binds tightly to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[1][3]

-

Mycolic Acid Synthesis Inhibition: The binding of the adduct to InhA blocks the natural enoyl-AcpM substrate, thereby inhibiting the synthesis of mycolic acids.[1] The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4]

A range of radicals, including nitric oxide, are produced during the KatG-mediated activation of isoniazid, which also contribute to its antimycobacterial effects.[1][5] While highly effective against rapidly dividing mycobacteria, isoniazid is bacteriostatic against slow-growing organisms.[1]

Signaling Pathway of Isoniazid Action

Caption: Mechanism of action of Isoniazid against Mycobacterium tuberculosis.

Mechanisms of Resistance

The emergence of isoniazid-resistant M. tuberculosis strains poses a significant threat to global health. Resistance primarily arises from mutations in the genes involved in isoniazid's activation and target pathways.[6]

The most common mechanisms of resistance include:

-

Mutations in the katG gene: Point mutations in the katG gene are the primary cause of high-level isoniazid resistance.[6][7] These mutations can lead to a failure to activate the prodrug, rendering it ineffective.[6][8]

-

Mutations in the inhA gene: Mutations in the structural gene for InhA or its promoter region can lead to overexpression of the InhA protein or reduced affinity for the nicotinoyl-NAD adduct, resulting in low-level resistance.[7][9]

-

Mutations in other genes: Mutations in other genes such as ahpC, kasA, and ndh have also been associated with isoniazid resistance, often in conjunction with katG mutations.[6][10]

Broader Biological Activities of Isonicotinic Acid Hydrazide Derivatives

Beyond their well-established antitubercular activity, derivatives of isonicotinic acid hydrazide, particularly hydrazones and metal complexes, have demonstrated a wide range of other biological activities.

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis of isonicotinic acid hydrazide derivatives with significant activity against various Gram-positive and Gram-negative bacteria, as well as fungal species.[11][12] These compounds often exhibit enhanced antimicrobial properties compared to the parent isoniazid molecule.[13]

Hydrazide-hydrazones, formed by the condensation of isonicotinic acid hydrazide with various aldehydes and ketones, represent a particularly promising class of antimicrobial agents.[11][14] Metal complexes of isonicotinic acid hydrazide and its derivatives have also shown potent antibacterial and antifungal activities.[13][15]

Anticancer Activity

Several isonicotinic acid hydrazide derivatives have been investigated for their potential as anticancer agents.[16][17] Studies have shown that some of these compounds exhibit significant cytotoxic activity against various human cancer cell lines.[17] The structure-activity relationship analyses indicate that the nature and position of substituents on the aromatic ring play a crucial role in their anticancer potency.[17]

Other Pharmacological Activities

Derivatives of isonicotinic acid hydrazide have also been explored for a variety of other pharmacological effects, including:

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of various isonicotinic acid hydrazide compounds from the cited literature.

Table 1: Antitubercular Activity of Isoniazid Derivatives against M. tuberculosis H37Rv

| Compound/Derivative | MIC (µg/mL) | Reference |

| Isoniazid (INH) | 3.125 | [19] |

| IBP19 | 1.562 | [19] |

| IBP21 | 1.562 | [19] |

| IBP22 | 1.562 | [19] |

| IBP29 | 1.562 | [19] |

| Isatin hydrazide 8b | 12.5 | [20] |

| Isatin hydrazide 8c | 6.25 | [20] |

Table 2: Antibacterial Activity of Isonicotinic Acid Hydrazide-Hydrazones

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone 15 | S. aureus ATCC 6538 | 1.95 - 7.81 | [11] |

| Hydrazide-hydrazone 15 | S. epidermidis ATCC 12228 | 1.95 - 7.81 | [11] |

| Hydrazide-hydrazone 15 | B. subtilis ATCC 6633 | 1.95 - 7.81 | [11] |

| Compound 19 | E. coli | 12.5 | [11] |

| Compound 19 | S. aureus | 6.25 | [11] |

Table 3: Cytotoxicity of Isoniazid Hydrazone Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Doxorubicin (Reference) | Various | - | [17] |

| Isoniazid Derivatives (various) | Various | 0.61 - 3.36 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of isonicotinic acid hydrazide compounds.

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Macrodilution Method using BACTEC MGIT 960 System

This method is used to determine the in vitro activity of compounds against M. tuberculosis.[21][22]

-

Preparation of Inoculum: A suspension of the M. tuberculosis strain is prepared and adjusted to a standard turbidity.

-

Compound Dilution: The test compounds are serially diluted to achieve a range of concentrations (e.g., 0.03125 to 128 µM).[21]

-

Inoculation: Mycobacterial Growth Indicator Tubes (MGIT) are inoculated with 0.8 mL of OADC (oleic acid, albumin, dextrose, catalase) supplement, 0.1 mL of the compound at the desired concentration, and 0.5 mL of the strain suspension.[21]

-

Incubation: The inoculated tubes are incubated at 37°C in the BACTEC MGIT 960 instrument.

-

Monitoring Growth: Bacterial growth is monitored continuously by the instrument.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits the growth of the mycobacteria.

b) Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for assessing the antimycobacterial activity of compounds.[19][20]

-

Preparation of Microplates: 96-well microplates are prepared with serial dilutions of the test compounds in a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plates are incubated for a defined period (e.g., 7 days) at 37°C.

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

-

Re-incubation: The plates are incubated for an additional period (e.g., 24 hours).

-

Reading Results: The color change from blue (no growth) to pink (growth) is observed visually or measured using a microplate reader at excitation and emission wavelengths of 530 nm and 590 nm, respectively.[19] The MIC is the lowest concentration of the compound that prevents the color change.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effects of compounds on mammalian cell lines.[21][22]

-

Cell Seeding: Human cell lines (e.g., HepG2 liver cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[21]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[21]

Experimental Workflow for Antimicrobial Screening

Caption: A typical workflow for the screening and evaluation of new isonicotinic acid hydrazide derivatives.

Conclusion

Isonicotinic acid hydrazide and its derivatives remain a vital area of research in the quest for new and effective therapeutic agents. While isoniazid's primary role is in the treatment of tuberculosis, the diverse biological activities of its derivatives, including broad-spectrum antimicrobial and anticancer properties, highlight their potential for wider pharmacological applications. The continued exploration of the structure-activity relationships, coupled with robust experimental evaluation, will be crucial in harnessing the full therapeutic potential of this versatile class of compounds. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of novel drugs based on the isonicotinic acid hydrazide scaffold.

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis: enzymatic characterization of enoyl reductase mutants identified in isoniazid-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ftstjournal.com [ftstjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 20. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

The Discovery and History of Isoniazid: A Technical Guide

Isoniazid (isonicotinic acid hydrazide, INH), a cornerstone in the treatment of tuberculosis (TB), represents a landmark in the history of antimicrobial chemotherapy. First synthesized in 1912, its profound efficacy against Mycobacterium tuberculosis remained undiscovered for four decades. This guide provides a detailed exploration of the discovery, synthesis, mechanism of action, and historical development of isoniazid, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey of isoniazid from a laboratory curiosity to a frontline anti-TB drug is a compelling narrative of serendipity and systematic investigation.

Initial Synthesis

Isoniazid was first synthesized in 1912 by Hans Meyer and his doctoral student Josef Mally at the German University in Prague.[1][2] Their work, part of a broader investigation into pyridinecarboxylic acid hydrazides, involved reacting ethyl isonicotinate with hydrazine hydrate. The resulting compound, isonicotinic acid hydrazide, was characterized and its melting point recorded at 163°C, but its biological properties were not investigated at the time.[1] For nearly 40 years, the compound remained an obscure chemical entity.[3]

The Serendipitous Discovery of Antitubercular Activity

The discovery of isoniazid's potent antitubercular activity in the early 1950s occurred nearly simultaneously and independently in three pharmaceutical companies: Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG.[1][2][3] This flurry of research was spurred by several preceding findings. In the 1940s, the structurally related compound nicotinamide was found to have some activity against tubercle bacilli.[1][4] Concurrently, Gerhard Domagk's group at Bayer, who had discovered the first sulfa drugs, was investigating thiosemicarbazones.[1][5][6][7][8][9]

At the Squibb Institute, researchers led by Harry L. Yale were synthesizing hundreds of compounds to be screened for anti-TB activity. In 1951, while working on isonicotinaldehyde thiosemicarbazone, they synthesized isoniazid as an intermediate.[3] To their surprise, the intermediate, isoniazid, showed significantly greater antitubercular activity in mice than the final thiosemicarbazone product.[3][10] A similar path was followed at Hoffmann-La Roche by a team led by Herbert H. Fox.[3] This unexpected discovery led to rapid clinical trials which confirmed its remarkable efficacy in humans.[3] Roche launched its version, Rimifon, in 1952.[1]

Synthesis of Isoniazid

Isoniazid is a relatively simple molecule, and its synthesis can be achieved through several methods. The most common laboratory and industrial preparations involve the hydrazinolysis of an isonicotinic acid derivative.

Experimental Protocol: Synthesis from Ethyl Isonicotinate

This protocol describes a common laboratory method for synthesizing isoniazid from ethyl isonicotinate and hydrazine hydrate.

Materials:

-

Ethyl isonicotinate

-

Hydrazine hydrate (85% or higher)

-

Ethanol (95%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, filtration apparatus (Büchner funnel), and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of ethyl isonicotinate with a suitable volume of 95% ethanol to ensure dissolution upon heating.

-

Addition of Hydrazine: While stirring, add a slight molar excess (approximately 1.5 equivalents) of hydrazine hydrate to the solution.[11]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-75°C) with continuous stirring.[11] Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to facilitate the crystallization of the product.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from water or ethanol to yield pure isoniazid.[1]

-

Characterization: Confirm the identity and purity of the synthesized isoniazid by measuring its melting point (literature: 170–173°C) and using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy.[11][12]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its bactericidal effect.[1][13][14] Its primary target is the synthesis of mycolic acids, which are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall.[1][14][15]

Activation and Target Inhibition

-

Activation: Isoniazid passively diffuses into the Mycobacterium tuberculosis cell. Inside the bacterium, it is activated by the catalase-peroxidase enzyme KatG.[1][14][16] This activation process converts isoniazid into a variety of reactive species, including an isonicotinic acyl radical.[1]

-

Adduct Formation: The isonicotinic acyl radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent isonicotinic acyl-NAD adduct.[1][17]

-

Target Inhibition: This isonicotinic acyl-NAD adduct binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][14][17] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the very long-chain fatty acids that are precursors to mycolic acids.[14]

-

Bactericidal Effect: The potent inhibition of InhA blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][14][15] Isoniazid is bactericidal against rapidly dividing mycobacteria but bacteriostatic against slow-growing organisms.[1]

Pharmacokinetics and Metabolism

The clinical utility of isoniazid is significantly influenced by its pharmacokinetic profile, which is subject to genetic polymorphism.[18]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Isoniazid is rapidly and almost completely absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours.[13][15]

-

Distribution: It is widely distributed throughout the body, including into body tissues, fluids, and the cerebrospinal fluid.[13] Plasma protein binding is low, around 10% to 15%.[13]

-

Metabolism: The primary metabolic pathway is acetylation in the liver and intestines, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[13][18][19] This genetic polymorphism in NAT2 leads to distinct "slow acetylator" and "fast acetylator" phenotypes in the population.[18] Subsequent metabolism of acetylhydrazine by CYP2E1 can produce hepatotoxic metabolites.[13]

-

Excretion: The majority of the drug (75-95%) and its metabolites are excreted in the urine.[13]

Quantitative Pharmacokinetic Parameters

The rate of isoniazid metabolism varies significantly based on an individual's NAT2 genotype. This has profound implications for drug exposure and the risk of toxicity.

| Pharmacokinetic Parameter | Slow Acetylators | Fast Acetylators | General Notes |

| Maximum Plasma Conc. (Cmax) | Higher | Lower | Varies significantly based on acetylator status.[18] |

| Time to Max. Conc. (Tmax) | ~1-2 hours | ~1-2 hours | Generally consistent across phenotypes.[13][18] |

| Elimination Half-life (t½) | 2-5 hours | 0.5-1.6 hours | Bimodal distribution in the population.[15][18] |

| Bioavailability | ~80-95% | ~80-95% | High, but can be reduced by food intake.[18] |

| Primary Metabolism | Slower acetylation by NAT2 | Faster acetylation by NAT2 | Primarily hepatic.[13][18] |

| Primary Excretion | Renal | Renal | Greater proportion of acetylated metabolites in fast acetylators.[13][18] |

Data compiled from multiple pharmacokinetic studies.[13][15][18]

Mechanisms of Resistance

Resistance to isoniazid can emerge through several genetic mutations, primarily affecting its activation or target.

-

KatG Mutations: The most common mechanism of resistance involves mutations in the katG gene.[16][20] These mutations can prevent or reduce the activation of the isoniazid prodrug, often leading to high-level resistance.[21] The KatG S315T variant is found in a large percentage of resistant clinical isolates.[21]

-

InhA Overexpression: Mutations in the promoter region of the inhA gene can lead to its overexpression.[21] The increased amount of the InhA enzyme can titrate the activated drug, resulting in low-level resistance.[21]

-

Other Genes: Mutations in other genes such as ahpC, kasA, and ndh have also been associated with isoniazid resistance, though they are less common.[16][20]

Clinical Significance and Early Trials

Upon its introduction, isoniazid revolutionized the treatment of tuberculosis. Early clinical trials demonstrated its potent early bactericidal activity, leading to rapid reduction in fever, cough, and sputum conversion.[10] The drug was first tested extensively in the Navajo community in Arizona, a population with a high burden of TB that had not been widely treated with streptomycin, the other primary treatment at the time.[1] Isoniazid's efficacy, oral bioavailability, and low cost established it as a critical component of the multi-drug regimens that remain the standard of care for TB treatment today. However, adverse effects, including peripheral neuropathy (related to vitamin B6 deficiency) and hepatotoxicity, were identified and require careful monitoring.[10]

References

- 1. Isoniazid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. brieflands.com [brieflands.com]

- 4. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 6. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 7. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]

- 8. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 9. The Accidental Poison That Founded the Modern FDA — Bunk History [bunkhistory.org]

- 10. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 12. Isoniazid | PPT [slideshare.net]

- 13. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 15. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 20. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Hydrazinylisonicotinic Acid Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 2-hydrazinylisonicotinic acid, commonly known as isoniazid (INH). Isoniazid is a cornerstone in the treatment of tuberculosis, and its structural framework has served as a critical scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities, including antitubercular and anticancer properties.[1][2] This document details the quantitative biological data, experimental protocols for synthesis and evaluation, and the underlying signaling pathways associated with these compounds.

Core Concepts and Mechanism of Action

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] This activation process is crucial for its antimycobacterial effect. Once activated, INH derivatives interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] The activated form of isoniazid, an isonicotinoyl radical, reacts with NAD+ to form an isoniazid-NAD adduct.[6][7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme critical for mycolic acid biosynthesis.[6][8][9][10][11] Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death.[5]

The versatility of the isoniazid scaffold has allowed for the synthesis of numerous derivatives with modified pharmacokinetic and pharmacodynamic properties. These modifications often involve the condensation of the hydrazinyl group with various aldehydes and ketones to form hydrazones, which have shown a wide range of biological activities.[12][13]

Quantitative Biological Activity

The biological activity of this compound analogs is typically quantified by their minimum inhibitory concentration (MIC) against bacterial strains or their half-maximal inhibitory concentration (IC50) against cancer cell lines.

Antitubercular Activity

The following table summarizes the antitubercular activity of selected isoniazid derivatives against Mycobacterium tuberculosis.

| Compound | Target Strain | MIC (µg/mL) | Reference |

| Isoniazid | M. tuberculosis H37Rv | 0.05 - 0.1 | [14] |

| 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide | M. tuberculosis H37Rv | 1-2 µM | [14] |

| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide | M. tuberculosis H37Rv | 4 µM | [14] |

| Isatin Hydrazide 8b | M. tuberculosis | 12.5 | [15] |

| Isatin Hydrazide 8c | M. tuberculosis | 6.25 | [15] |

Anticancer Activity

Several isoniazid derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Derivative 18 | HCT-116 (Colon) | 2.025 | [1][16] |

| Derivative 18 | OVCAR-8 (Ovarian) | 2.021 | [1][16] |

| Derivative 18 | HL-60 (Leukemia) | 0.61 | [1] |

| Derivative 18 | SF-295 (Glioblastoma) | 3.366 | [1][16] |

| Derivative 31 | HCT-116 (Colon) | 1.367 | [1][16] |

| Derivative 31 | OVCAR-8 (Ovarian) | 0.967 | [1][16] |

| Derivative 15 | HCT-116 (Colon) | 1.718 | [1][16] |

| Derivative 15 | OVCAR-8 (Ovarian) | 1.912 | [1][16] |

| ITHB4 | MCF-7 (Breast) | 142 (24h), 97.55 (48h) | [17][18] |

Experimental Protocols

General Synthesis of Isonicotinoyl Hydrazones

The synthesis of isonicotinoyl hydrazones is a common strategy for creating structural analogs of isoniazid.[15][19]

Materials:

-

Isoniazid (this compound)

-

Substituted aldehyde or ketone

-

Ethanol or other suitable solvent

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve isoniazid (1 equivalent) in ethanol.

-

Add a solution of the desired aldehyde or ketone (1 equivalent) in ethanol to the isoniazid solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[20]

-

After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)

This assay is a widely used method to determine the MIC of compounds against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.[1]

Materials:

-

Human cancer cell lines (e.g., HCT-116, OVCAR-8, MCF-7)

-

RPMI-1640 or DMEM medium supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

Visualizations

Signaling Pathway of Isoniazid Action

Caption: Mechanism of action of the antitubercular drug isoniazid.

Experimental Workflow for Synthesis and Evaluation

Caption: A general experimental workflow for the development of isoniazid analogs.

References

- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of isoniazid derivatives as an anticancer class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchwithrutgers.com [researchwithrutgers.com]

- 4. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) The Isoniazid-Nad Adduct Is a Slow, Tight-Binding [research.amanote.com]

- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

Isonicotinic Acid Hydrazide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2023

Abstract

Isonicotinic acid hydrazide (isoniazid), a cornerstone in the treatment of tuberculosis for decades, has emerged as a highly versatile and valuable precursor in the field of organic synthesis. Its unique molecular architecture, featuring a pyridine ring, a hydrazide moiety, and reactive nitrogen and oxygen atoms, provides a rich platform for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the utility of isoniazid as a starting material in organic synthesis, with a particular focus on the synthesis of isonicotinoyl hydrazones, 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. Detailed experimental protocols for key transformations, extensive quantitative data, and visual representations of reaction pathways and experimental workflows are presented to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid, is a primary antitubercular drug that has saved countless lives since its introduction in the 1950s.[1] Beyond its therapeutic importance, the chemical reactivity of isoniazid has garnered significant attention from synthetic organic chemists. The presence of multiple reactive sites within its structure allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of various biologically active molecules.[2][3] This guide will delve into the synthetic applications of isoniazid, providing detailed methodologies and data to facilitate its use as a versatile building block in organic synthesis.

Synthesis of Isonicotinoyl Hydrazones (Schiff Bases)

The reaction of the terminal amino group of the hydrazide moiety in isoniazid with aldehydes and ketones is one of the most fundamental and widely utilized transformations. This condensation reaction readily forms isonicotinoyl hydrazones, also known as Schiff bases, which are a class of compounds with significant biological activities, including antitubercular, antibacterial, and anticancer properties.[4][5][6]

General Experimental Protocol for the Synthesis of Isonicotinoyl Hydrazones

A solution of an appropriate aldehyde or ketone (1 mmol) in ethanol (10 mL) is added to a solution of isonicotinic acid hydrazide (1 mmol, 0.137 g) in ethanol (15 mL). A few drops of glacial acetic acid can be added as a catalyst. The reaction mixture is then refluxed for a period ranging from 1 to 8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[4] Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[4]

Quantitative Data for Selected Isonicotinoyl Hydrazones

| Compound ID | Aldehyde/Ketone Reactant | Yield (%) | Melting Point (°C) | Key Spectral Data | Reference(s) |

| IH-1 | 2-Benzyloxybenzaldehyde | 90 | 185 | FT-IR (cm⁻¹): 3227 (N-H), 1653 (C=O); ¹H NMR (δ, ppm): 8.85 (1H, s, N=CH), 8.75 (2H, d), 7.01-7.98 (9H, m), 5.20 (2H, s); ¹³C NMR (δ, ppm): 161.89, 157.36 | [4] |

| IH-2 | 4-Chlorobenzaldehyde | 85 | 235-237 | ¹H NMR (DMSO-d₆, δ ppm): 12.12 (s, 1H, NH), 8.78 (d, 2H), 8.48 (s, 1H, N=CH), 7.88 (d, 2H), 7.82 (d, 2H), 7.55 (d, 2H) | [5] |

| IH-3 | 4-Nitrobenzaldehyde | 88 | 280-282 | ¹H NMR (DMSO-d₆, δ ppm): 12.35 (s, 1H, NH), 8.79 (d, 2H), 8.64 (s, 1H, N=CH), 8.32 (d, 2H), 8.08 (d, 2H), 7.89 (d, 2H) | [5] |

| IH-4 | Pyridine-2-carbaldehyde | 75 | 188-190 | ¹H NMR (DMSO-d₆, δ ppm): 12.11 (s, 1H, NH), 8.77 (d, 2H), 8.63 (d, 1H), 8.48 (s, 1H, N=CH), 8.11 (d, 1H), 7.98 (t, 1H), 7.88 (d, 2H), 7.51 (t, 1H) | [5] |

| IH-5 | Acetone | 70 | 145-147 | - | [4] |

| IH-6 | Cyclohexanone | 78 | 158-160 | - | [4] |

Synthesis of 1,2,4-Triazole Derivatives

Isoniazid is a valuable precursor for the synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[7] The synthesis typically involves the initial conversion of isoniazid to a potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.

Experimental Workflow for the Synthesis of 1,2,4-Triazoles from Isoniazid

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives from isoniazid.

Experimental Protocol for the Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol